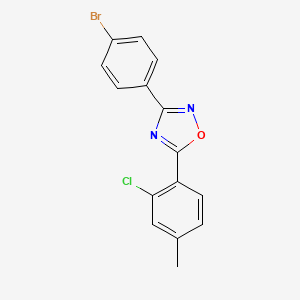![molecular formula C18H16N4OS B5805456 4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5805456.png)
4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to our compound of interest, involves the reaction of corresponding chloronitrile with triazole methanols in the presence of sodium hydroxide in a propanol medium. This method has been developed using HPLC-MS research, leading to the creation of new compounds whose structures were confirmed by modern physical and chemical methods of analysis (А. Rud, A. Kaplaushenko, Y. Kucheryavyi, 2016).
Molecular Structure Analysis
The molecular and crystal structures of similar triazole derivatives have been determined through X-ray diffraction analysis, revealing significant conjugations within the triazene moieties and indicating the presence of nonconventional H-bond interactions in their molecular packing (S. Moser, V. Bertolasi, K. Vaughan, 2005).
Chemical Reactions and Properties
Triazole compounds, including those similar to our compound of interest, have been involved in various chemical reactions, leading to the synthesis of novel derivatives with potential antimicrobial activities. These compounds are characterized by their CN functional group in both IR and 13C NMR spectra (Amal Al‐Azmi, H. Mahmoud, 2020).
Physical Properties Analysis
The physical properties of triazole derivatives have been explored through different methods, including polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and variable temperature powder X-ray diffraction (PXRD) measurements. These studies have revealed the existence of liquid crystalline behavior in compounds with variable alkoxy chain lengths (T. N. Ahipa et al., 2014).
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as their ability to form stable complexes with metals, have been a subject of interest. Studies have shown that these compounds can act as monodentate ligands, retaining their thione form and forming complexes with distorted trigonal bipyramidal structures (R. Askerov et al., 2019).
Propiedades
IUPAC Name |
4-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-22-17(15-5-3-4-6-16(15)23-2)20-21-18(22)24-12-14-9-7-13(11-19)8-10-14/h3-10H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMIPFPEALARED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)C#N)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5805384.png)


![5-bromo-N'-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-2-thiophenecarbohydrazide](/img/structure/B5805411.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5805420.png)

![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)



![2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5805478.png)
